molecular formula C7H11NO2 B14686679 5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one CAS No. 29068-34-6

5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one

Cat. No.: B14686679
CAS No.: 29068-34-6
M. Wt: 141.17 g/mol
InChI Key: UZGKMCGYYMTXDG-UHFFFAOYSA-N
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Description

5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one is a chemical compound that belongs to the oxazolone family. Oxazolones are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and an isopropyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine can lead to the formation of the oxazolone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction may produce simpler oxazolone compounds.

Scientific Research Applications

5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-5-methyl-1,2-oxazole: Similar in structure but lacks the oxazolone ring.

    5-Methyl-4-(propan-2-yl)-1,2-thiazol-3(2H)-one: Contains a sulfur atom instead of oxygen in the ring.

    5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-thione: Contains a sulfur atom instead of oxygen at the 3-position.

Uniqueness

5-Methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

29068-34-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-methyl-4-propan-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C7H11NO2/c1-4(2)6-5(3)10-8-7(6)9/h4H,1-3H3,(H,8,9)

InChI Key

UZGKMCGYYMTXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)C(C)C

Origin of Product

United States

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